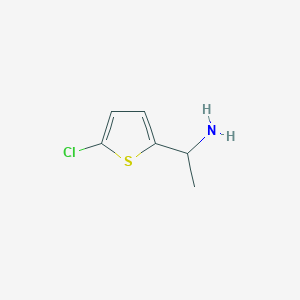

1-(5-Chlorothien-2-yl)ethanamine

Beschreibung

BenchChem offers high-quality 1-(5-Chlorothien-2-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chlorothien-2-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(5-chlorothiophen-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVBCAPIAGIBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402586 | |

| Record name | 1-(5-chlorothien-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214759-44-1 | |

| Record name | 1-(5-chlorothien-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Chlorothien-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-(5-Chlorothien-2-yl)ethanamine. The information is compiled to support research and development activities in medicinal chemistry and related fields.

Chemical Properties

Table 1: Chemical and Physical Properties of 1-(5-Chlorothien-2-yl)ethanamine

| Property | Value | Source |

| IUPAC Name | 1-(5-chlorothiophen-2-yl)ethan-1-amine | [1][2] |

| Synonyms | 1-(5-Chloro-2-thienyl)ethylamine, 2-(5-Chlorothiophen-2-yl)ethanamine | [1][2] |

| CAS Number | 214759-44-1 | [1][3][4] |

| Molecular Formula | C₆H₈ClNS | [1][3][4] |

| Molecular Weight | 161.65 g/mol | [1][3] |

| Appearance | White to light yellow crystal powder | [4] |

| Boiling Point | 218.3 ± 25.0 °C (Predicted) | [1] |

| Density | 1.261 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 8.86 ± 0.29 (Predicted) | [1] |

| Solubility | No experimental data available. Expected to be soluble in polar organic solvents. | |

| Melting Point | No experimental data available. | |

| Storage | Store at 2-8°C in a dark place under an inert atmosphere. | [3] |

Synthesis and Experimental Protocols

The synthesis of 1-(5-Chlorothien-2-yl)ethanamine can be achieved through the reductive amination of its corresponding ketone precursor, 5-chloro-2-acetylthiophene. Two common methods for this transformation are the Leuckart reaction and catalytic reductive amination.

Synthesis of the Precursor: 5-Chloro-2-acetylthiophene

The starting material, 5-chloro-2-acetylthiophene, can be prepared via Friedel-Crafts acylation of 2-chlorothiophene.

Experimental Protocol: Friedel-Crafts Acylation of 2-Chlorothiophene

-

Materials: 2-chlorothiophene, acetic anhydride, activated white clay.

-

Procedure:

-

To a four-necked flask equipped with a stirrer, condenser, thermometer, and dropping funnel, add activated white clay and acetic anhydride.

-

Maintain the temperature of the reaction system between 45 °C and 55 °C.

-

Slowly add 2-chlorothiophene dropwise over 1 hour within this temperature range.

-

After the addition is complete, continue stirring the reaction mixture at 50 °C for 72 hours.

-

Upon completion of the reaction, remove the activated white clay by filtration to obtain a dark brown filtrate.

-

Remove unreacted 2-chlorothiophene, acetic anhydride, and the by-product acetic acid from the filtrate by distillation to yield 2-acetyl-5-chlorothiophene.[5]

-

Synthesis of 1-(5-Chlorothien-2-yl)ethanamine

Method A: Leuckart Reaction

The Leuckart reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent to convert ketones to amines.[6]

Proposed Experimental Protocol: Leuckart Reaction of 5-Chloro-2-acetylthiophene

-

Materials: 5-chloro-2-acetylthiophene, ammonium formate (or formamide and formic acid).

-

Procedure:

-

In a round-bottom flask, combine 5-chloro-2-acetylthiophene with an excess of ammonium formate.

-

Heat the mixture to a temperature between 120 °C and 130 °C. For the formamide variant, the temperature may need to be higher, around 165 °C.[6]

-

Maintain the reaction at this temperature for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is typically hydrolyzed with a strong acid (e.g., HCl) to hydrolyze the intermediate formyl derivative and protonate the resulting amine.

-

The aqueous solution is then washed with an organic solvent to remove any unreacted ketone.

-

The aqueous layer is basified with a strong base (e.g., NaOH) to deprotonate the amine.

-

The free amine is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 1-(5-chlorothien-2-yl)ethanamine.

-

Further purification can be achieved by distillation or column chromatography.

-

Caption: Workflow for the Leuckart Reaction Synthesis.

Method B: Catalytic Reductive Amination

This method involves the reaction of the ketone with an amine source in the presence of a reducing agent.

Proposed Experimental Protocol: Catalytic Reductive Amination of 5-Chloro-2-acetylthiophene

-

Materials: 5-chloro-2-acetylthiophene, ammonia source (e.g., ammonia in methanol, ammonium acetate), reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation).

-

Procedure:

-

Dissolve 5-chloro-2-acetylthiophene in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

-

Add the ammonia source to the solution.

-

The reaction mixture is stirred at room temperature to allow for the formation of the intermediate imine.

-

The reducing agent is then added portion-wise to the reaction mixture. The reaction is typically carried out at a neutral or weakly acidic pH.

-

The reaction is monitored by TLC until completion.

-

Work-up of the reaction mixture involves quenching any remaining reducing agent, followed by extraction and purification steps similar to those described for the Leuckart reaction.

-

Caption: Workflow for Catalytic Reductive Amination.

Analytical Characterization

The structure and purity of 1-(5-Chlorothien-2-yl)ethanamine would be confirmed using standard analytical techniques. While specific spectra for this compound are not publicly available, the expected spectroscopic data can be inferred from its structure and data from similar compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show signals corresponding to the ethylamine protons (a quartet for the CH and a doublet for the CH₃), as well as signals for the two protons on the thiophene ring.

-

¹³C NMR would show distinct signals for each of the six carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (161.65 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine and sulfur.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, and C=C and C-S stretching of the thiophene ring.

Potential Biological Activity and Signaling Pathways

While there is no direct evidence in the public domain for the biological activity of 1-(5-Chlorothien-2-yl)ethanamine, the structural similarity of its aminothiophene core to known bioactive molecules suggests potential pharmacological relevance. In particular, derivatives of 2-aminotetralins and other thienylethylamines have been reported to exhibit activity at dopamine receptors.

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes in the central nervous system. Agonism at the D2 receptor is a key mechanism for the treatment of Parkinson's disease, while antagonism is a hallmark of many antipsychotic medications.

Hypothesized Signaling Pathway: Dopamine D2 Receptor Activation

Based on the activity of structurally related compounds, it is plausible that 1-(5-Chlorothien-2-yl)ethanamine could act as a ligand for the dopamine D2 receptor. The binding of an agonist to the D2 receptor typically initiates a signaling cascade that involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Hypothesized Dopamine D2 Receptor Signaling Pathway.

Safety and Handling

Detailed toxicological data for 1-(5-Chlorothien-2-yl)ethanamine is not available. However, based on data for similar compounds and general chemical safety principles, the following precautions should be taken:

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

This technical guide is intended for informational purposes for research and development professionals. All handling and experimental work should be conducted by qualified individuals in a suitably equipped laboratory, following all applicable safety guidelines and regulations.

References

- 1. 1-(5-CHLOROTHIEN-2-YL)ETHANAMINE CAS#: 214759-44-1 [amp.chemicalbook.com]

- 2. 1-(5-CHLOROTHIOPHEN-2-YL)ETHAN-1-ONE | CAS [matrix-fine-chemicals.com]

- 3. 214759-44-1|1-(5-Chlorothiophen-2-yl)ethanamine|BLD Pharm [bldpharm.com]

- 4. 1-(5-Chlorothien-2-yl)ethanamine, CasNo.214759-44-1 BOC Sciences United States [bocscichem.lookchem.com]

- 5. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]

- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: 1-(5-Chlorothien-2-yl)ethanamine (CAS 214759-44-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Chlorothien-2-yl)ethanamine, with the CAS number 214759-44-1, is a chloro-substituted thiophene derivative. This document serves as a comprehensive technical guide, consolidating available data on its physicochemical properties, synthesis, and its role as a key intermediate in the synthesis of various heterocyclic compounds. While direct biological activity and specific signaling pathway involvement for this compound are not extensively documented in publicly available literature, its structural motif is present in molecules with demonstrated pharmacological relevance. This guide provides a foundational understanding for researchers utilizing this compound in synthetic and medicinal chemistry endeavors.

Chemical and Physical Properties

1-(5-Chlorothien-2-yl)ethanamine is a primary amine featuring a chiral center at the ethylamine alpha-carbon and a 5-chloro-substituted thiophene ring. Its properties are summarized in the table below. Please note that some of these values are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 214759-44-1 | |

| Molecular Formula | C₆H₈ClNS | |

| Molecular Weight | 161.65 g/mol | |

| Appearance | White to light yellow crystal powder | [1] |

| Boiling Point (Predicted) | 218.3 ± 25.0 °C | |

| Density (Predicted) | 1.261 ± 0.06 g/cm³ | |

| pKa (Predicted) | 8.86 ± 0.29 | |

| Storage Conditions | Room temperature, sealed well | [1] |

Synthesis and Manufacturing

As a commercially available chemical intermediate, the synthesis of 1-(5-Chlorothien-2-yl)ethanamine is typically performed on an industrial scale. While specific proprietary synthesis protocols are not publicly disclosed, a general and plausible synthetic route can be conceptualized.

A logical workflow for its synthesis could involve the following key steps:

Caption: A potential synthetic workflow for 1-(5-Chlorothien-2-yl)ethanamine.

Experimental Protocol: A General Reductive Amination Approach

The following is a generalized, hypothetical protocol for the reductive amination step, which is a common method for synthesizing primary amines from ketones.

-

Reaction Setup: To a solution of 1-(5-chlorothien-2-yl)ethanone in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

-

Reducing Agent Addition: Carefully add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in portions at a controlled temperature (e.g., 0-5 °C).

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting ketone is consumed.

-

Work-up: Quench the reaction by the slow addition of water or a dilute acid. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation to yield 1-(5-Chlorothien-2-yl)ethanamine.

Role as a Pharmaceutical Intermediate

The primary utility of 1-(5-Chlorothien-2-yl)ethanamine in the drug development sector is as a versatile building block for the synthesis of more complex molecules. Its primary amine and thiophene functionalities allow for a wide range of chemical transformations.

The logical relationship of its use as an intermediate can be visualized as follows:

Caption: Role of 1-(5-Chlorothien-2-yl)ethanamine as a chemical intermediate.

While specific drugs derived directly from this compound are not prominent in the literature, the chlorothiophene moiety is a known pharmacophore. For instance, the antiplatelet drug Ticlopidine contains a related tetrahydrothienopyridine core, highlighting the therapeutic potential of thiophene-based structures.

Biological Activity and Signaling Pathways (Inferred)

Direct experimental data on the biological activity of 1-(5-Chlorothien-2-yl)ethanamine is scarce. However, based on its structural features, some potential areas of interest for biological screening can be inferred. The presence of a primary amine and a heterocyclic ring suggests the possibility of interactions with various biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes.

It is important to emphasize that without experimental validation, any discussion of signaling pathway involvement remains speculative. Researchers are encouraged to perform in-vitro and in-vivo studies to elucidate the pharmacological profile of this compound and its derivatives.

Conclusion

1-(5-Chlorothien-2-yl)ethanamine (CAS 214759-44-1) is a readily available chemical intermediate with potential applications in medicinal chemistry and drug discovery. While its intrinsic biological activity is not well-characterized, its structural components suggest that it is a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. This guide provides a summary of the existing knowledge to aid researchers in their synthetic and drug development endeavors. Further investigation is warranted to fully explore the pharmacological potential of derivatives synthesized from this versatile building block.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 1-(5-Chlorothien-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Chlorothien-2-yl)ethanamine is a substituted thienylethylamine derivative. The thiophene ring is a common scaffold in medicinal chemistry, known to be a bioisostere of the benzene ring, often leading to improved pharmacokinetic and pharmacodynamic properties. The presence of a chlorine atom on the thiophene ring and an amino group on the ethyl side chain suggests potential for this molecule to interact with various biological targets. This guide provides a detailed look at its molecular structure, predicted chemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance based on related compounds.

Molecular Structure and Chemical Properties

The molecular structure of 1-(5-Chlorothien-2-yl)ethanamine consists of a thiophene ring chlorinated at the 5-position, with an ethanamine group attached at the 2-position.

Table 1: Chemical and Physical Properties of 1-(5-Chlorothien-2-yl)ethanamine

| Property | Value | Source |

| CAS Number | 214759-44-1 | [Vendor Information] |

| Molecular Formula | C₆H₈ClNS | [Vendor Information] |

| Molecular Weight | 161.65 g/mol | [Vendor Information] |

| Predicted Boiling Point | 236.5±23.0 °C at 760 mmHg | [Predicted Data] |

| Predicted Density | 1.259±0.06 g/cm³ | [Predicted Data] |

| Predicted pKa | 9.23±0.10 | [Predicted Data] |

| SMILES | CC(N)C1=CC=C(Cl)S1 | [Vendor Information] |

Predicted Spectroscopic Data

The following tables outline the predicted spectroscopic data for 1-(5-Chlorothien-2-yl)ethanamine based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.85 | d | 1H | Thiophene H-3 |

| ~6.70 | d | 1H | Thiophene H-4 |

| ~4.20 | q | 1H | CH-NH₂ |

| ~1.50 | d | 3H | CH₃ |

| ~1.40 | br s | 2H | NH₂ |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | Thiophene C-2 |

| ~128 | Thiophene C-5 |

| ~125 | Thiophene C-3 |

| ~124 | Thiophene C-4 |

| ~50 | CH-NH₂ |

| ~25 | CH₃ |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-3400 | N-H stretch (primary amine) |

| 2850-2950 | C-H stretch (aliphatic) |

| ~1600 | N-H bend (primary amine) |

| ~1450 | C=C stretch (thiophene) |

| ~800 | C-Cl stretch |

Table 5: Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 161/163 | [M]⁺ (isotopic pattern for Cl) |

| 146/148 | [M-CH₃]⁺ |

| 126 | [M-Cl]⁺ |

Proposed Synthesis: Reductive Amination

A highly plausible and widely used method for the synthesis of 1-(5-Chlorothien-2-yl)ethanamine is the reductive amination of the corresponding ketone, 1-(5-chlorothien-2-yl)ethanone (also known as 2-acetyl-5-chlorothiophene).

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on standard reductive amination methods.

Materials:

-

1-(5-chlorothien-2-yl)ethanone

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane (for salt formation, optional)

Procedure:

-

Imine Formation: To a solution of 1-(5-chlorothien-2-yl)ethanone (1.0 eq) in methanol, add a large excess of ammonium acetate (e.g., 10 eq) or a solution of ammonia in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (e.g., 1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(5-Chlorothien-2-yl)ethanamine.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Salt Formation (Optional): For easier handling and storage, the free base can be converted to its hydrochloride salt by dissolving it in diethyl ether and adding a solution of HCl in diethyl ether until precipitation is complete. The resulting solid can be collected by filtration.

Potential Biological Significance and Signaling Pathways

While no specific biological data for 1-(5-Chlorothien-2-yl)ethanamine has been reported, the structural motifs present in the molecule are of significant interest in drug discovery.

-

Thiophene Derivatives: Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The thiophene ring can act as a scaffold to present other functional groups in a specific spatial orientation for receptor binding.

-

Phenethylamine Analogs: As a bioisostere of a phenethylamine, this molecule could potentially interact with monoamine transporters and receptors in the central nervous system. Phenethylamines are well-known for their psychoactive and stimulant properties due to their interaction with dopamine, norepinephrine, and serotonin systems.

Given these characteristics, 1-(5-Chlorothien-2-yl)ethanamine could be a candidate for screening in programs targeting neurological disorders, infectious diseases, or cancer. A hypothetical mechanism of action, based on related phenethylamine compounds, could involve the modulation of monoaminergic signaling pathways.

Visualizations

Synthetic Workflow

Caption: Proposed synthetic workflow for 1-(5-Chlorothien-2-yl)ethanamine.

Hypothetical Signaling Pathway

An In-depth Technical Guide to 1-(5-Chlorothien-2-yl)ethanamine: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(5-Chlorothien-2-yl)ethanamine, a substituted aminothiophene derivative. Given the burgeoning interest in thiophene scaffolds in medicinal chemistry, this document elucidates the compound's chemical identity, potential synthetic routes, and explores the biological activities of structurally related analogues. This guide is intended to serve as a foundational resource for researchers engaged in drug discovery and development, offering insights into the therapeutic promise of this class of compounds.

Chemical Identity: IUPAC Name and Synonyms

The compound with the chemical structure 1-(5-Chlorothien-2-yl)ethanamine is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Its chemical identity is further clarified by a variety of synonyms used in commercial and research contexts.

IUPAC Name: 1-(5-chlorothiophen-2-yl)ethan-1-amine

-

1-(5-CHLOROTHIEN-2-YL)ETHANAMINE

-

1-(5-chloro-2-thienyl)ethanamine

-

1-(5-chlorothiophen-2-yl)ethylamine

-

2-(5-Chlorothiophen-2-yl)ethanamine

-

α-Methyl-5-chlorothiophene-2-methanamine

| Identifier | Value |

| CAS Number | 214759-44-1 |

| Molecular Formula | C6H8ClNS |

| Molecular Weight | 161.65 g/mol |

Synthesis and Characterization

While specific experimental protocols for the synthesis of 1-(5-Chlorothien-2-yl)ethanamine are not extensively detailed in publicly available literature, the synthesis of structurally similar 2-thienylethylamine derivatives has been described. A common approach involves a multi-step process starting from a suitable thiophene precursor.

General Synthetic Workflow

A plausible synthetic route for 1-(5-Chlorothien-2-yl)ethanamine and its analogues can be conceptualized as a multi-step process. The following diagram illustrates a generalized workflow for the synthesis of 2-thienylethylamine derivatives, which can be adapted for the target molecule.

Caption: Generalized synthetic workflow for substituted (thien-2-yl)ethanamine derivatives.

Exemplary Experimental Protocol for a Related Analogue

The following protocol is adapted from the synthesis of related aminothiophene derivatives and serves as a representative methodology.

Step 1: Acylation of 2-Chlorothiophene

To a stirred solution of 2-chlorothiophene in an appropriate solvent (e.g., dichloromethane), a Lewis acid catalyst (e.g., aluminum chloride) is added at a controlled temperature (typically 0-5 °C). An acylating agent, such as acetyl chloride, is then added dropwise. The reaction mixture is stirred for several hours, followed by quenching with ice-water and extraction with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the acetylated thiophene intermediate.

Step 2: Reductive Amination

The resulting 1-(5-chlorothien-2-yl)ethan-1-one can be converted to the corresponding amine via reductive amination. The ketone is reacted with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent like methanol. The reaction is monitored for completion, after which the solvent is removed, and the residue is worked up by partitioning between an organic solvent and an aqueous base. The final product, 1-(5-Chlorothien-2-yl)ethanamine, is then purified using techniques such as column chromatography or distillation.

Potential Biological Activities and Therapeutic Applications

Direct biological studies on 1-(5-Chlorothien-2-yl)ethanamine are limited in the reviewed literature. However, the broader class of aminothiophene derivatives has been extensively investigated for a range of pharmacological activities. These studies provide a strong rationale for the potential therapeutic applications of the title compound.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potent antimicrobial and antifungal properties of thiophene derivatives. The thiophene ring is a key pharmacophore in several clinically used drugs. The biological activity is often attributed to the ability of the thiophene scaffold to interact with various microbial enzymes and proteins.

A variety of N-substituted 2-aminothiophene derivatives have been synthesized and evaluated for their activity against Gram-positive and Gram-negative bacteria, as well as fungal strains. The table below summarizes representative data for analogous compounds.

| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |

| Substituted Thienopyrimidines | Staphylococcus aureus | 12.5 - 25 | |

| Escherichia coli | 25 - 50 | ||

| Amide-linked Quinoxalines | Bacillus subtilis | 1.56 - 6.25 | [6] |

| Candida albicans | 3.12 - 12.5 | [6] |

Anticancer Activity

The thiophene nucleus is a privileged scaffold in the design of novel anticancer agents. Derivatives of 2-aminothiophene have been shown to exhibit cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation, such as kinases, or the disruption of microtubule dynamics.

Screening of novel thiophene derivatives against various cancer cell lines has yielded promising results, with some compounds demonstrating potency comparable to existing chemotherapeutic agents.

| Compound Class | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| 3-Imino-indolin-2-one Derivatives | HeLa | 10.64 - 33.62 | [7] |

| Thieno[2,3-c]pyridine Derivatives | MCF7 (Breast) | 16.4 - 24.4 | [8] |

| 2-(Thiophen-2-yl)-1H-indole Derivatives | HCT-116 (Colon) | 7.1 - 11.9 | [9] |

The following diagram illustrates the potential therapeutic applications of aminothiophene derivatives based on existing research.

Caption: Potential therapeutic applications stemming from the aminothiophene scaffold.

Future Directions

While the existing body of research on aminothiophene derivatives is substantial, further investigation into the specific biological profile of 1-(5-Chlorothien-2-yl)ethanamine is warranted. Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol for 1-(5-Chlorothien-2-yl)ethanamine, along with comprehensive spectroscopic and analytical characterization.

-

In Vitro Biological Screening: Systematic evaluation of the compound's activity against a broad panel of microbial strains and cancer cell lines to identify lead therapeutic areas.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activity, including target identification and pathway analysis.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to establish clear SARs, guiding the design of more potent and selective derivatives.

References

- 1. 214759-44-1|1-(5-Chlorothiophen-2-yl)ethanamine|BLD Pharm [bldpharm.com]

- 2. 1-(5-Chlorothien-2-yl)ethanamine, CasNo.214759-44-1 BOC Sciences United States [bocscichem.lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. 214759-44-1 | 1-(5-Chloro-thiophen-2-YL)-ethylamine - Capot Chemical [capotchem.com]

- 5. 1-(5-CHLOROTHIEN-2-YL)ETHANAMINE|CAS 214759-44-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 6. ripublication.com [ripublication.com]

- 7. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 1-(5-Chlorothien-2-yl)ethanamine

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(5-Chlorothien-2-yl)ethanamine

Introduction

1-(5-Chlorothien-2-yl)ethanamine is a substituted aminothiophene derivative of interest in medicinal chemistry and drug development as a potential building block for more complex molecules. Its structural features, comprising a reactive primary amine and a chlorinated thiophene ring, make it a versatile intermediate. This document provides a comprehensive overview of the known and predicted , along with detailed experimental protocols for their determination. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physical Properties

The physical properties of 1-(5-Chlorothien-2-yl)ethanamine are crucial for its handling, storage, and application in synthetic chemistry. The data, largely based on predictions and supplier information, are summarized below.

| Property | Value | Source |

| CAS Number | 214759-44-1 | [1] |

| Molecular Formula | C6H8ClNS | [1][2] |

| Molecular Weight | 161.65 g/mol | [1][2] |

| Appearance | White to light yellow crystal powder | [3] |

| Boiling Point (Predicted) | 218.3 ± 25.0 °C | [1] |

| Density (Predicted) | 1.261 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 8.86 ± 0.29 | [1] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in a dark place | [2] |

Chemical Properties

The chemical behavior of 1-(5-Chlorothien-2-yl)ethanamine is dictated by its primary amine and the electron-rich, halogenated thiophene ring.

Solubility

As a primary amine, 1-(5-Chlorothien-2-yl)ethanamine is expected to exhibit pH-dependent solubility in aqueous solutions. It is likely soluble in dilute aqueous acids due to the formation of the corresponding ammonium salt.[4] Its solubility in organic solvents will be influenced by the polarity of the solvent.

| Solvent | Expected Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The presence of a six-carbon backbone reduces water solubility for small, polar organic compounds.[4] |

| 5% Aqueous HCl | Soluble | Amines are organic bases that react with HCl to form water-soluble amine salts.[4] |

| 5% Aqueous NaOH | Insoluble | As a basic compound, it is not expected to react with or be solubilized by a basic solution.[4] |

| Organic Solvents (e.g., Diethyl Ether, Chloroform) | Soluble | Like many organic amines, it is expected to be soluble in common organic solvents.[5] |

Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the ethylamine protons (CH and CH₃) and the two protons on the thiophene ring. The chemical shifts will be influenced by the chlorine atom and the amine group. |

| ¹³C NMR | Six distinct signals for the six carbon atoms in the molecule. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching, and vibrations associated with the thiophene ring.[6] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (161.65 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine. Fragmentation patterns would likely involve the loss of the amine and ethyl groups. |

Experimental Protocols

The following are detailed methodologies for determining the key .

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of a liquid sample.

Apparatus:

-

Thiele tube

-

Mineral oil

-

Thermometer

-

Small test tube (e.g., 75 x 12 mm)

-

Capillary tube (sealed at one end)

-

Bunsen burner or other heat source

Procedure:

-

Add a small amount (approximately 0.5 mL) of 1-(5-Chlorothien-2-yl)ethanamine to the small test tube.[7]

-

Place the capillary tube, open end down, into the test tube containing the sample.[7]

-

Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Place the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube.[8]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Determination of Solubility

This protocol outlines the steps to determine the solubility of the compound in various solvents.[9][10]

Apparatus:

-

Small test tubes

-

Stirring rod

-

pH paper

-

Droppers

Procedure:

-

Place approximately 25 mg of solid 1-(5-Chlorothien-2-yl)ethanamine into four separate, labeled test tubes.[4]

-

To the first test tube, add 0.5 mL of deionized water. Stir vigorously and observe if the compound dissolves.[4] If it dissolves, test the pH of the solution with pH paper. An amine should result in a basic solution (pH > 8).[4]

-

To the second test tube, add 0.5 mL of 5% aqueous HCl. Stir vigorously and note the solubility.

-

To the third test tube, add 0.5 mL of 5% aqueous NaOH. Stir and observe.

-

To the fourth test tube, add 0.5 mL of an organic solvent such as diethyl ether. Stir and observe.

-

Record the results as soluble or insoluble for each solvent.

Infrared (IR) Spectroscopy

This protocol is for obtaining an IR spectrum of a solid sample using the KBr pellet method.

Apparatus:

-

FTIR spectrometer

-

Agate mortar and pestle

-

KBr press

-

Infrared-grade KBr powder

Procedure:

-

Thoroughly clean and dry the agate mortar and pestle.

-

Place approximately 1-2 mg of 1-(5-Chlorothien-2-yl)ethanamine and 100-200 mg of dry KBr powder into the mortar.

-

Gently grind the mixture until a fine, homogeneous powder is obtained.[11]

-

Transfer a small amount of the powdered mixture to the KBr press.

-

Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the preparation of a sample for ¹H and ¹³C NMR analysis.[12]

Apparatus:

-

NMR spectrometer

-

NMR tube

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Pasteur pipette

-

Small vial

Procedure:

-

Weigh an appropriate amount of the sample. For ¹H NMR, 5-25 mg is typical; for ¹³C NMR, 50-100 mg may be needed.[12]

-

In a small vial, dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical to avoid obscuring sample peaks.[12]

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

If there are any solid particulates, filter the solution through a small cotton plug in a Pasteur pipette.

-

Transfer the clear solution into a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer and acquire the spectrum according to the instrument's standard operating procedures.

Mass Spectrometry (MS)

This protocol provides a general workflow for analyzing a small molecule using Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14]

Apparatus:

-

LC-MS system (with an appropriate ionization source, e.g., ESI)

-

Appropriate solvents for the mobile phase (e.g., acetonitrile, water with formic acid)

-

Vials for sample and solvent

Procedure:

-

Prepare a dilute solution of 1-(5-Chlorothien-2-yl)ethanamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration suitable for LC-MS analysis (typically in the µg/mL to ng/mL range).

-

Transfer the final diluted sample to an autosampler vial.

-

Set up the LC method, including the choice of column, mobile phase gradient, and flow rate, to achieve good separation.

-

Set up the MS method, selecting the ionization mode (positive ion mode is suitable for amines), mass range, and other parameters.

-

Inject the sample into the LC-MS system and acquire the data.

-

Analyze the resulting mass spectrum for the molecular ion peak and any fragmentation patterns.

Visualizations

Caption: Workflow for determining the solubility of 1-(5-Chlorothien-2-yl)ethanamine.

Caption: General workflow for the analytical characterization of the compound.

Safety Information

1-(5-Chlorothien-2-yl)ethanamine is classified as an irritant. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Irritant | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data sourced from BLD Pharm.[2]

References

- 1. 1-(5-CHLOROTHIEN-2-YL)ETHANAMINE CAS#: 214759-44-1 [amp.chemicalbook.com]

- 2. 214759-44-1|1-(5-Chlorothiophen-2-yl)ethanamine|BLD Pharm [bldpharm.com]

- 3. 1-(5-Chlorothien-2-yl)ethanamine, CasNo.214759-44-1 BOC Sciences United States [bocscichem.lookchem.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chemhaven.org [chemhaven.org]

- 10. studylib.net [studylib.net]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. biocompare.com [biocompare.com]

- 14. tecan.com [tecan.com]

Spectroscopic and Synthetic Profile of 1-(5-Chlorothien-2-yl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Chlorothien-2-yl)ethanamine is a substituted aminothiophene derivative of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active compounds. This technical guide addresses the critical need for comprehensive spectroscopic data and detailed synthetic protocols for this compound. Despite a thorough review of scientific literature and patent databases, a complete set of experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) and a specific, detailed experimental protocol for the synthesis of 1-(5-Chlorothien-2-yl)ethanamine are not publicly available. This document, therefore, provides a hypothetical, yet plausible, framework for its synthesis and characterization based on established chemical principles and data from structurally related compounds. The presented data tables and experimental methodologies are illustrative and intended to guide researchers in the synthesis and analysis of this target molecule.

Introduction

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities. The introduction of a chloro substituent and an aminoethyl group can significantly modulate the physicochemical and biological properties of the thiophene core. 1-(5-Chlorothien-2-yl)ethanamine, in particular, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The lack of readily available, consolidated spectroscopic and synthetic information for this compound presents a significant challenge for researchers. This guide aims to bridge this gap by presenting a projected spectroscopic profile and a detailed, hypothetical experimental workflow.

Hypothetical Synthesis Pathway

A common and effective method for the synthesis of 1-(5-Chlorothien-2-yl)ethanamine is via reductive amination of the corresponding ketone, 1-(5-chlorothien-2-yl)ethanone. This two-step process, involving the formation of an intermediate imine followed by its reduction, is a well-established and versatile method for amine synthesis.

Caption: Hypothetical workflow for the synthesis of 1-(5-Chlorothien-2-yl)ethanamine.

Experimental Protocol (Hypothetical)

Materials:

-

1-(5-Chlorothien-2-yl)ethanone

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of 1-(5-chlorothien-2-yl)ethanone (1.0 eq) in methanol (0.2 M) is added ammonium acetate (10.0 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

Sodium cyanoborohydride (1.5 eq) is then added portion-wise over 15 minutes.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting ketone.

-

Upon completion, the methanol is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(5-chlorothien-2-yl)ethanamine.

Spectroscopic Data (Projected)

The following tables summarize the expected quantitative data from the spectroscopic analysis of 1-(5-Chlorothien-2-yl)ethanamine. These values are predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

Table 1: Projected ¹H NMR Data for 1-(5-Chlorothien-2-yl)ethanamine (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~6.85 | d | ~3.8 | 1H | Thiophene H4 |

| ~6.70 | d | ~3.8 | 1H | Thiophene H3 |

| ~4.30 | q | ~6.6 | 1H | CH-NH₂ |

| ~1.80 | br s | - | 2H | NH₂ |

| ~1.50 | d | ~6.6 | 3H | CH₃ |

¹³C NMR Spectroscopy

Table 2: Projected ¹³C NMR Data for 1-(5-Chlorothien-2-yl)ethanamine (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | Thiophene C2 |

| ~128.0 | Thiophene C5 |

| ~125.5 | Thiophene C3 |

| ~124.0 | Thiophene C4 |

| ~48.0 | CH-NH₂ |

| ~24.0 | CH₃ |

FT-IR Spectroscopy

Table 3: Projected FT-IR Data for 1-(5-Chlorothien-2-yl)ethanamine (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3380-3200 | Medium, Broad | N-H stretch (primary amine) |

| ~2960 | Medium | C-H stretch (aliphatic) |

| ~1590 | Medium | N-H bend (scissoring) |

| ~1440 | Strong | C=C stretch (thiophene ring) |

| ~800 | Strong | C-H out-of-plane bend |

| ~720 | Strong | C-Cl stretch |

Mass Spectrometry

Table 4: Projected Mass Spectrometry Data for 1-(5-Chlorothien-2-yl)ethanamine

| m/z (Calculated) | m/z (Found) | Ion Species |

| 161.0065 | - | [M]⁺ (for C₆H₈ClNS) |

| 162.0143 | - | [M+H]⁺ (for C₆H₉ClNS) |

| 146.0 | - | [M-NH₂]⁺ Fragment |

Logical Workflow for Spectroscopic Analysis

The process of characterizing a newly synthesized compound follows a logical progression of spectroscopic techniques to confirm its identity and purity.

Caption: Logical workflow for the spectroscopic analysis of a synthesized compound.

Conclusion

This technical guide provides a foundational, albeit hypothetical, overview of the synthesis and spectroscopic characterization of 1-(5-Chlorothien-2-yl)ethanamine. The absence of published experimental data underscores the need for further research to empirically determine these values. The provided protocols and projected data serve as a valuable resource for researchers embarking on the synthesis and study of this and related compounds. It is anticipated that the experimental validation of the data presented herein will be a valuable contribution to the field of medicinal and organic chemistry. Researchers are encouraged to use this guide as a starting point for their investigations and to publish their findings to enrich the collective scientific knowledge.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(5-Chlorothien-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(5-Chlorothien-2-yl)ethanamine. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages spectral data from closely related structural analogs to predict the chemical shifts and coupling patterns. This information is crucial for the structural elucidation and purity assessment of this compound in research and drug development settings.

Predicted Spectroscopic Data

The predicted ¹H and ¹³C NMR data for 1-(5-Chlorothien-2-yl)ethanamine are summarized below. These predictions are based on the known spectral data of analogous compounds, including 5-chlorothiophene, 1-(thiophen-2-yl)ethanamine, and other substituted thiophenes.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 1-(5-Chlorothien-2-yl)ethanamine

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 6.85 - 6.95 | Doublet (d) | ~3-4 |

| H4 | 6.75 - 6.85 | Doublet (d) | ~3-4 |

| CH | 4.20 - 4.30 | Quartet (q) | ~6-7 |

| CH₃ | 1.45 - 1.55 | Doublet (d) | ~6-7 |

| NH₂ | 1.50 - 2.50 | Broad Singlet (br s) | - |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(5-Chlorothien-2-yl)ethanamine

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C2 | 148 - 152 |

| C3 | 124 - 126 |

| C4 | 125 - 127 |

| C5 | 128 - 132 |

| CH | 50 - 55 |

| CH₃ | 23 - 27 |

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like 1-(5-Chlorothien-2-yl)ethanamine.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to minimize the presence of interfering signals in the spectrum.

-

Mass: Weigh approximately 5-25 mg of the compound for ¹H NMR and 10-50 mg for ¹³C NMR.[1]

-

Solvent: Select a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

-

Number of Scans: Acquire 16-64 scans for a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay (d1) of 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain a spectrum with singlets for each carbon.

-

Spectral Width: Set a spectral width of approximately 200-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: Use a relaxation delay (d1) of 2-5 seconds to ensure full relaxation of all carbon nuclei, especially quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Visualizations

The following diagrams illustrate the molecular structure and the logical relationships for NMR analysis.

Caption: Molecular structure of 1-(5-Chlorothien-2-yl)ethanamine.

Caption: Experimental workflow for NMR analysis.

References

Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry of 1-(5-Chlorothien-2-yl)ethanamine

For Immediate Release

A Deep Dive into the Analytical Characterization of a Key Thiophene Derivative

This technical guide offers an in-depth exploration of the mass spectrometric analysis of 1-(5-Chlorothien-2-yl)ethanamine, a compound of interest for researchers, scientists, and professionals in drug development. Due to the absence of publicly available mass spectral data for this specific molecule, this paper presents a predictive analysis of its fragmentation behavior under electron ionization (EI), supported by established principles of mass spectrometry and data from structurally analogous compounds. This guide also provides a comprehensive, generalized experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Mass Spectrometry Data

The mass spectrometric behavior of 1-(5-Chlorothien-2-yl)ethanamine is anticipated to be governed by the characteristic fragmentation patterns of its two primary structural motifs: the primary amine and the substituted chlorothiophene ring. The molecular formula for this compound is C₆H₈ClNS, with a monoisotopic mass of 161.0015 Da. The presence of chlorine and sulfur will result in characteristic isotopic patterns for the molecular ion and any fragments containing these elements.

Table 1: Predicted Key Ions in the Electron Ionization Mass Spectrum of 1-(5-Chlorothien-2-yl)ethanamine

| Predicted m/z | Proposed Ion Structure | Fragmentation Pathway | Notes |

| 161/163 | [C₆H₈ClNS]⁺ | Molecular Ion (M⁺) | Isotopic peak at M+2 due to ³⁷Cl. |

| 146/148 | [C₅H₅ClNS]⁺ | Loss of a methyl radical (•CH₃) | α-cleavage, a dominant pathway for primary amines.[1][2][3][4] This is expected to be the base peak. |

| 129/131 | [C₄H₂ClS]⁺ | Cleavage of the C-C bond adjacent to the thiophene ring | Benzylic-type cleavage. |

| 115 | [C₄H₄S]⁺ | Loss of HCl from the m/z 146/148 fragment | Rearrangement and elimination. |

| 94 | [C₄H₂S]⁺ | Loss of Cl from the thiophene ring fragment | |

| 44 | [C₂H₆N]⁺ | Cleavage of the bond between the thiophene ring and the ethanamine side chain | Charge retention on the amine fragment. |

Predicted Fragmentation Pathway

The primary fragmentation pathway for 1-(5-Chlorothien-2-yl)ethanamine under electron ionization is predicted to be α-cleavage, which is characteristic of aliphatic amines.[1][2][3][4] This involves the homolytic cleavage of the bond between the two carbon atoms of the ethanamine side chain, resulting in the loss of a methyl radical and the formation of a resonance-stabilized iminium cation. This fragment is expected to be the base peak in the spectrum. Subsequent fragmentation of the chlorothiophene ring is also anticipated.

Experimental Protocols

A generalized Gas Chromatography-Mass Spectrometry (GC-MS) method is proposed for the analysis of 1-(5-Chlorothien-2-yl)ethanamine.

1. Sample Preparation:

-

Dissolve a precise amount of the analyte in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to a final concentration of 1-10 µg/mL.

-

If necessary, derivatization with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be employed to improve volatility and chromatographic performance, although this is not always necessary for primary amines.

2. Gas Chromatography (GC) Conditions:

-

Column: A standard non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (or equivalent), is recommended.

-

Injector: Split/splitless injector, operated in splitless mode for high sensitivity.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

4. Data Analysis:

-

The total ion chromatogram (TIC) will be used to determine the retention time of the analyte.

-

The mass spectrum corresponding to the chromatographic peak will be extracted and compared with the predicted fragmentation pattern.

-

Identification can be further supported by searching the acquired spectrum against commercial mass spectral libraries, although a match for this specific compound is unlikely.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of 1-(5-Chlorothien-2-yl)ethanamine.

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of 1-(5-Chlorothien-2-yl)ethanamine and a robust starting point for method development for its analysis. The predictive nature of this data underscores the need for experimental verification to confirm the proposed fragmentation pathways and to establish a definitive mass spectral library entry for this compound.

References

Stability and Storage of 1-(5-Chlorothien-2-yl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(5-Chlorothien-2-yl)ethanamine. The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and purity of this compound for experimental and developmental applications. Due to the limited availability of specific public domain stability studies on this compound, this guide is based on information from safety data sheets, chemical supplier recommendations, and established principles of pharmaceutical stability and forced degradation studies.

Overview and Physicochemical Properties

1-(5-Chlorothien-2-yl)ethanamine is a chlorinated thiophene derivative with potential applications in medicinal chemistry and drug discovery. Understanding its stability profile is critical for the reliability and reproducibility of research findings and for the development of stable pharmaceutical formulations.

Table 1: Physicochemical Properties of 1-(5-Chlorothien-2-yl)ethanamine

| Property | Value | Source |

| CAS Number | 214759-44-1 | Chemical Supplier Catalogs |

| Molecular Formula | C₆H₈ClNS | Chemical Supplier Catalogs |

| Molecular Weight | 161.65 g/mol | Chemical Supplier Catalogs |

| Boiling Point | 218.3±25.0 °C (Predicted) | [1] |

| Density | 1.261±0.06 g/cm³ (Predicted) | [1] |

| pKa | 8.86±0.29 (Predicted) | [1] |

Recommended Storage and Handling Conditions

To maintain the quality and purity of 1-(5-Chlorothien-2-yl)ethanamine, specific storage and handling procedures are recommended. These conditions are designed to minimize degradation from environmental factors.

Table 2: Recommended Storage and Handling for 1-(5-Chlorothien-2-yl)ethanamine

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) [1] | To slow down potential degradation reactions. Some suppliers indicate that short-term shipping at room temperature (less than 2 weeks) is acceptable. |

| Atmosphere | Store in a cool, dry place.[2] Keep container tightly sealed. | To protect from moisture and atmospheric contaminants. |

| Light | Store in a light-resistant container. | To prevent photolytic degradation, a common pathway for heterocyclic compounds. |

| Inert Gas | For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation, especially if the compound is sensitive to air. |

Potential Degradation Pathways

While specific degradation pathways for 1-(5-Chlorothien-2-yl)ethanamine have not been detailed in publicly available literature, potential degradation routes can be inferred based on its chemical structure and general knowledge of similar compounds. Forced degradation studies are essential to definitively identify these pathways.[3][4] Potential degradation mechanisms include:

-

Oxidation: The amine group and the thiophene ring can be susceptible to oxidation.

-

Hydrolysis: Although generally stable, prolonged exposure to acidic or basic conditions could potentially lead to hydrolysis.

-

Photodegradation: Aromatic and heterocyclic compounds are often sensitive to UV and visible light.

-

Thermal Degradation: High temperatures can lead to decomposition.

Experimental Protocols for Stability Assessment

To thoroughly investigate the stability of 1-(5-Chlorothien-2-yl)ethanamine, a series of forced degradation studies should be conducted. These studies expose the compound to stress conditions to accelerate degradation and identify potential degradants.[4][5]

General Workflow for a Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study.

Caption: Workflow for a Forced Degradation Study.

Detailed Methodologies

The following are representative protocols for stress testing. The concentration of the stressor and the duration of the study should be optimized to achieve 5-20% degradation.[5][6]

Table 3: Experimental Protocols for Forced Degradation Studies

| Stress Condition | Protocol |

| Acid Hydrolysis | 1. Prepare a 1 mg/mL solution of 1-(5-Chlorothien-2-yl)ethanamine in a suitable solvent.2. Treat the solution with 0.1 M HCl.3. Incubate at 60°C for 24 hours.4. At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis. |

| Base Hydrolysis | 1. Prepare a 1 mg/mL solution of 1-(5-Chlorothien-2-yl)ethanamine.2. Treat the solution with 0.1 M NaOH.3. Incubate at 60°C for 24 hours.4. At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis. |

| Oxidative Degradation | 1. Prepare a 1 mg/mL solution of 1-(5-Chlorothien-2-yl)ethanamine.2. Treat the solution with 3% H₂O₂.3. Store at room temperature for 24 hours, protected from light.4. At specified time points, withdraw aliquots and dilute for analysis. |

| Thermal Degradation | 1. Place the solid compound in a controlled temperature oven at 70°C for 48 hours.2. For solution stability, prepare a 1 mg/mL solution and reflux at 70°C for 24 hours.3. At specified time points, withdraw samples, cool to room temperature, and dilute for analysis. |

| Photolytic Degradation | 1. Expose a 1 mg/mL solution of the compound to a light source that provides both UV and visible light (e.g., Xenon lamp) with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.2. Run a parallel experiment with a sample protected from light (dark control).3. At specified time points, withdraw aliquots and analyze. |

Analytical Methodology

A validated stability-indicating analytical method is crucial for separating the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.

Logical Flow for Stability-Indicating Method Development

The development of a robust analytical method is a prerequisite for accurate stability assessment.

Caption: Logic for Developing a Stability-Indicating Method.

Conclusion

While specific, quantitative stability data for 1-(5-Chlorothien-2-yl)ethanamine is not extensively published, adherence to the recommended storage conditions of 2-8°C in a dry, dark environment is crucial for maintaining its integrity. For critical applications, it is highly recommended that researchers perform in-house stability assessments using the principles and protocols outlined in this guide. A systematic approach involving forced degradation studies will elucidate the compound's intrinsic stability and help in the development of robust analytical methods and stable formulations.

References

- 1. 1-(5-CHLOROTHIEN-2-YL)ETHANAMINE CAS#: 214759-44-1 [amp.chemicalbook.com]

- 2. 1-(5-CHLOROTHIEN-2-YL)ETHANAMINE, CasNo.214759-44-1 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. scispace.com [scispace.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

Navigating the Safety Profile of 1-(5-Chlorothien-2-yl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 1-(5-Chlorothien-2-yl)ethanamine (CAS No: 214759-44-1). The information is compiled to assist researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound, ensuring minimal risk to personnel and the environment. Due to the limited availability of a complete, official Safety Data Sheet (SDS), this guide synthesizes available data from various sources and provides general guidance based on the chemical structure and known hazards of related compounds.

Safety Data Sheet Overview

Table 1: Summary of Available Safety Data

| Parameter | Data | Source |

| Chemical Name | 1-(5-Chlorothien-2-yl)ethanamine | ChemicalBook[1] |

| CAS Number | 214759-44-1 | ChemicalBook[1] |

| Molecular Formula | C6H8ClNS | ChemicalBook[1] |

| Molecular Weight | 161.65 g/mol | ChemicalBook[1] |

| Appearance | White to light yellow crystal powder | BOC Sciences[2] |

| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | BLD Pharm[3] |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | BLD Pharm[3] |

| Hazard Codes (Older System) | Xi (Irritant) | ChemicalBook[1] |

| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere. | BLD Pharm[4] |

| Acute Toxicity (Oral) | Category 4 | Inferred from H302 |

| Skin Corrosion/Irritation | Category 2 | Inferred from H315 |

| Serious Eye Damage/Irritation | Category 2A | Inferred from H319 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Inferred from H335 |

| LD50/LC50 Data | Not available | N/A |

| Carcinogenicity | No data available. Thiophene derivatives can be metabolized to reactive intermediates, suggesting a potential for carcinogenicity that warrants caution. | General knowledge on thiophene toxicity[5][6] |

| Environmental Hazards | No data available. | N/A |

Handling Precautions and Personal Protective Equipment (PPE)

Given the GHS hazard statements, 1-(5-Chlorothien-2-yl)ethanamine should be handled with appropriate precautions to minimize exposure. The following are general guidelines for handling this and other hazardous chemical compounds.[7][8]

Engineering Controls:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder or creating solutions.[6]

-

Ensure safety showers and eyewash stations are readily accessible.[9]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6]

-

Skin Protection: A lab coat should be worn. Chemical-resistant gloves (e.g., nitrile) are essential. For prolonged or direct contact, heavier-duty gloves may be necessary. Always inspect gloves for integrity before use.[6][8]

-

Respiratory Protection: If working outside a fume hood or if dust/aerosol generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]

Hygiene Practices:

-

Avoid inhalation of dust or vapors.[3]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound, even if gloves were worn.[6]

-

Remove contaminated clothing promptly and wash it before reuse.

Experimental Protocols

The following are generalized protocols for the safe handling of 1-(5-Chlorothien-2-yl)ethanamine. These should be adapted to specific experimental needs and incorporated into detailed Standard Operating Procedures (SOPs).

Weighing and Preparing Solutions

Objective: To safely weigh the solid compound and prepare a stock solution.

Methodology:

-

Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure all necessary equipment (balance, spatulas, weighing paper, glassware, solvent, and waste containers) is inside the hood.

-

Weighing: Tare the balance with the weighing paper or container. Carefully transfer the desired amount of 1-(5-Chlorothien-2-yl)ethanamine using a clean spatula. Avoid generating dust.

-

Solution Preparation: Add the weighed solid to the appropriate glassware. Slowly add the desired solvent, ensuring the container is capped or covered as much as possible during the addition to prevent splashing and vapor release.

-

Dissolution: If necessary, gently swirl or stir the mixture to dissolve the compound. Avoid vigorous shaking that could create aerosols.

-

Labeling: Clearly label the container with the chemical name, concentration, solvent, date, and appropriate hazard pictograms.

-

Cleanup: Decontaminate the spatula and weighing area with an appropriate solvent. Dispose of weighing paper and any contaminated disposables in a designated hazardous waste container.

Storage and Disposal

Objective: To ensure the safe storage of the compound and its waste.

Methodology:

-

Storage: Store 1-(5-Chlorothien-2-yl)ethanamine in a tightly sealed, properly labeled container in a cool, dry, and dark place, as recommended at 2-8°C.[4] Store away from incompatible materials such as strong oxidizing agents.

-

Disposal: All waste containing 1-(5-Chlorothien-2-yl)ethanamine, including unused material, contaminated labware, and cleaning materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.

Emergency Procedures

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Potential Toxicological Pathways

Specific studies on the biological activity and signaling pathways of 1-(5-Chlorothien-2-yl)ethanamine are not available in the public domain. However, based on the known metabolism of thiophene-containing compounds, a potential pathway for toxicity can be hypothesized. The thiophene ring is known to be a structural alert, as it can be metabolized by cytochrome P450 (CYP450) enzymes in the liver to form reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides.[1][6] These reactive intermediates can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage, immune responses, and potentially genotoxicity.[5][10]

Figure 1: Hypothetical metabolic activation pathway of 1-(5-Chlorothien-2-yl)ethanamine.

The diagram above illustrates a plausible mechanism of toxicity. The parent compound undergoes metabolic activation by CYP450 enzymes, leading to the formation of reactive intermediates. These can either be detoxified and excreted or can bind to cellular components, potentially causing toxicity.

Figure 2: General experimental workflow for handling 1-(5-Chlorothien-2-yl)ethanamine.

This workflow outlines the essential steps for safely handling the compound, from preparation to cleanup. Adherence to such a structured process is critical for minimizing exposure and ensuring laboratory safety.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Safety Data Sheet (SDS). All laboratory personnel should be thoroughly trained in chemical safety and handling procedures. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

- 1. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(5-CHLOROTHIEN-2-YL)ETHANAMINE CAS#: 214759-44-1 [amp.chemicalbook.com]

- 3. Unveiling the Critical Pathways of Hydroxyl Radical Formation in Breakpoint Chlorination: The Role of Trichloramine and Dichloramine Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 214759-44-1|1-(5-Chlorothiophen-2-yl)ethanamine|BLD Pharm [bldpharm.com]

- 5. Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. 1-(5-CHLOROTHIEN-2-YL)ETHANAMINE|CAS 214759-44-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 10. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 1-(5-Chlorothien-2-yl)ethanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals